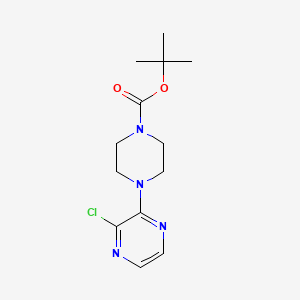

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

GS-3435 is a small molecule drug that was initially developed by Gilead Sciences, Inc. It is known for its role as a neuraminidase inhibitor, which means it targets and inhibits the activity of the enzyme neuraminidase. This enzyme is crucial for the replication of influenza viruses, making GS-3435 a potential antiviral agent for treating influenza infections .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GS-3435 umfasst mehrere Schritte, beginnend mit einfachen organischen Verbindungen. Die genaue Synthese und die Reaktionsbedingungen sind ein Geschäftsgeheimnis von Gilead Sciences, Inc.

Industrielle Produktionsverfahren

Die industrielle Produktion von GS-3435 würde wahrscheinlich groß angelegte organische Synthesetechniken umfassen, darunter Batchreaktoren und kontinuierliche Durchflusssysteme. Der Prozess wäre auf Ausbeute, Reinheit und Kosteneffizienz optimiert, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt.

Chemische Reaktionsanalyse

Arten von Reaktionen

GS-3435 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft durch Oxidationsmittel.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogenide und Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung der Mechanismen der Neuraminidase-Hemmung.

Biologie: Es wird verwendet, um die Rolle der Neuraminidase bei der Virusreplikation und Pathogenese zu verstehen.

Medizin: Es wurde als potenzielles antivirales Mittel zur Behandlung von Influenza-Infektionen untersucht.

Industrie: Es kann bei der Entwicklung neuer antiviraler Medikamente und Therapeutika eingesetzt werden.

Wirkmechanismus

GS-3435 entfaltet seine Wirkung durch Hemmung der Aktivität des Enzyms Neuraminidase. Neuraminidase ist für die Freisetzung neuer Viruspartikel aus infizierten Zellen unerlässlich. Durch die Hemmung dieses Enzyms verhindert GS-3435 die Ausbreitung des Virus im Wirt. Die beteiligten molekularen Ziele und Pfade umfassen die Bindung von GS-3435 an das aktive Zentrum der Neuraminidase, wodurch deren katalytische Aktivität blockiert wird .

Analyse Chemischer Reaktionen

Types of Reactions

GS-3435 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research indicates that tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate exhibits significant activity as a modulator of muscarinic acetylcholine receptors (mAChRs). Specifically, it has been shown to act as a positive allosteric modulator for the M3 mAChR subtype, which is implicated in various physiological processes including smooth muscle contraction and cognitive functions .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neurological Disorders: Due to its action on mAChRs, it may be beneficial in treating conditions such as schizophrenia, Alzheimer's disease, and other cognitive impairments associated with neurodegenerative diseases .

- Smooth Muscle Disorders: Its ability to modulate M3 receptors suggests potential uses in treating bladder dysfunctions and other smooth muscle-related disorders .

Case Studies and Research Findings

Several studies have documented the pharmacokinetics and efficacy of this compound:

Wirkmechanismus

GS-3435 exerts its effects by inhibiting the activity of the neuraminidase enzyme. Neuraminidase is essential for the release of new viral particles from infected cells. By inhibiting this enzyme, GS-3435 prevents the spread of the virus within the host. The molecular targets and pathways involved include the binding of GS-3435 to the active site of neuraminidase, thereby blocking its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oseltamivir: Ein weiterer Neuraminidase-Inhibitor, der zur Behandlung von Influenza eingesetzt wird.

Zanamivir: Ein Neuraminidase-Inhibitor mit einem ähnlichen Wirkmechanismus.

Peramivir: Ein intravenöser Neuraminidase-Inhibitor, der bei schweren Influenza-Fällen eingesetzt wird.

Einzigartigkeit von GS-3435

GS-3435 ist einzigartig in seiner spezifischen Bindungsaffinität und Hemmstärke gegenüber Neuraminidase. Während andere Neuraminidase-Inhibitoren wie Oseltamivir und Zanamivir ebenfalls wirksam sind, bietet GS-3435 besondere pharmakokinetische und pharmakodynamische Eigenschaften, die in bestimmten klinischen Szenarien Vorteile bieten können .

Biologische Aktivität

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (CAS: 313654-83-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H19ClN4O2

- Molecular Weight : 298.77 g/mol

- IUPAC Name : this compound

- Purity : 95.00% .

The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the context of central nervous system (CNS) disorders.

This compound is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and pain modulation. The structural similarity to other piperazine derivatives suggests potential activity as a modulator of neurotransmitter systems.

Potential Targets:

- Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been shown to inhibit FAAH, leading to increased levels of endocannabinoids, which are involved in pain relief and anti-inflammatory responses .

- Muscarinic Receptors : Compounds with similar structures have been reported to act as agonists at muscarinic receptors, which are implicated in cognitive functions and memory .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Analgesic Activity : By potentially inhibiting FAAH, this compound could enhance the analgesic properties of endocannabinoids, making it a candidate for pain management therapies.

- Cognitive Enhancement : As a modulator of muscarinic receptors, it may improve cognitive functions and could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Study on Pain Modulation

A study investigated the effects of a structurally related piperazine derivative on neuropathic pain models in rats. The results demonstrated significant reductions in allodynia and hyperalgesia, suggesting that compounds like this compound could be effective in managing chronic pain conditions .

Cognitive Function Assessment

In vitro studies have shown that compounds similar to this compound can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition can lead to increased acetylcholine levels, potentially enhancing memory and learning processes .

Data Table: Comparative Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJINSJSWDSHUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457052 | |

| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313654-83-0 | |

| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.